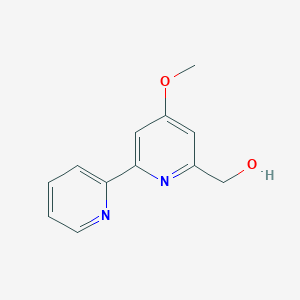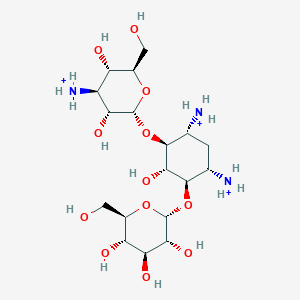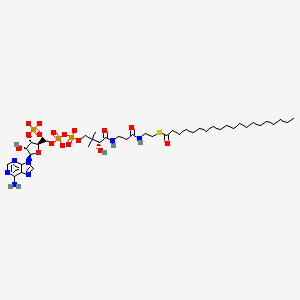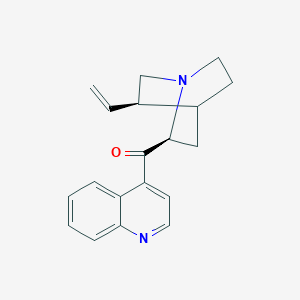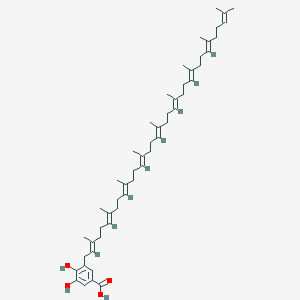
3-Nonaprenyl-4,5-dihydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nonaprenyl-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 3,4-dihydroxybenzoic acid in which the hydrogen at position 5 is substituted by a nonaprenyl group. It is a dihydroxybenzoic acid and a member of catechols. It is a conjugate acid of a 3-nonaprenyl-4,5-dihydroxybenzoate.
科学的研究の応用
Enzymatic Reactions and Ubiquinone Synthesis
A study by Gupta and Rudney (1985) explored the role of 4-hydroxybenzoate polyprenyltransferase in rat liver, an enzyme crucial in ubiquinone synthesis. This enzyme catalyzes the step combining the benzoquinone ring precursor with the polyisoprenoid side chain, producing compounds like 3-polyprenyl-4-hydroxybenzoate, a precursor for ubiquinone. When nonaprenyl pyrophosphate was used as a polyprenyl side chain source, 3-nonaprenyl-4-hydroxybenzoate was the primary product, highlighting its significance in ubiquinone biosynthesis (Gupta & Rudney, 1985).
Distribution and Properties in Biological Systems
The distribution and properties of nonaprenyl-4-hydroxybenzoate transferase, involved in ubiquinone biosynthesis, were examined by Kalén et al. (1990). This study found that nonaprenyl-4-hydroxybenzoate is produced as an intermediate in this process, particularly in rat liver, kidney, and spleen. The enzyme was localized in various cellular compartments, such as the endoplasmic reticulum-Golgi system, highlighting its importance in the cellular distribution of ubiquinone-9 (Kalén et al., 1990).
Role in Antioxidant Activity
Hydroxybenzoic acids, including dihydroxybenzoic acid derivatives, have been studied for their antioxidant properties. Marinova and Yanishlieva (2003) investigated the antioxidative properties of several phenolic acids, including dihydroxybenzoic acids, in the autoxidation of sunflower oil. Their research highlighted the potential antioxidative benefits of these compounds, which could be related to 3-nonaprenyl-4,5-dihydroxybenzoic acid’s role in preventing oxidative stress (Marinova & Yanishlieva, 2003).
Potential in Photodegradation and Wastewater Treatment
A study on the photodegradation of parabens by Gmurek et al. (2015) identified hydroxybenzoic acid derivatives as major transformation products. This implies that compounds like 3-nonaprenyl-4,5-dihydroxybenzoic acid could have potential applications in the photodegradation process and wastewater treatment, aiding in the breakdown of harmful substances (Gmurek et al., 2015).
Antibacterial Applications
Research by Malami, Gibbons, and Malkinson (2014) synthesized 3-Farnesyl-2-hydroxybenzoic acid, closely related to 3-nonaprenyl-4,5-dihydroxybenzoic acid, and found it to have antibacterial activity. This study suggests potential antibacterial applications for similar compounds, highlighting the relevance of 3-nonaprenyl-4,5-dihydroxybenzoic acid in medicinal research (Malami, Gibbons, & Malkinson, 2014).
特性
製品名 |
3-Nonaprenyl-4,5-dihydroxybenzoic acid |
|---|---|
分子式 |
C52H78O4 |
分子量 |
767.2 g/mol |
IUPAC名 |
3,4-dihydroxy-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |
InChI |
InChI=1S/C52H78O4/c1-39(2)19-11-20-40(3)21-12-22-41(4)23-13-24-42(5)25-14-26-43(6)27-15-28-44(7)29-16-30-45(8)31-17-32-46(9)33-18-34-47(10)35-36-48-37-49(52(55)56)38-50(53)51(48)54/h19,21,23,25,27,29,31,33,35,37-38,53-54H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,55,56)/b40-21+,41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+ |
InChIキー |
FMSCZYMOUYOENK-OPSRSWOASA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)


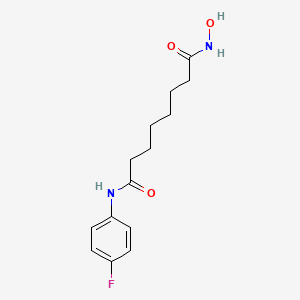
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)

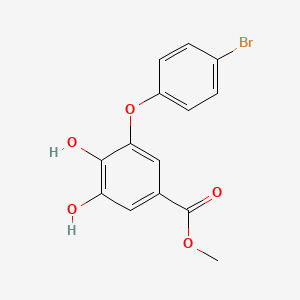

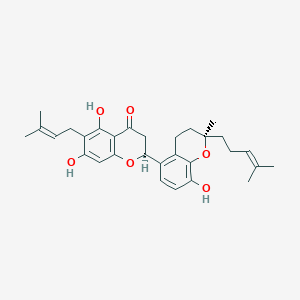
![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
